molecular formula C8H5NO4 B135934 3-Nitrobenzo[b]furan-5-ol CAS No. 126318-27-2

3-Nitrobenzo[b]furan-5-ol

Cat. No.: B135934
CAS No.: 126318-27-2
M. Wt: 179.13 g/mol
InChI Key: ZQPBTBWGCWHIGU-UHFFFAOYSA-N
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Description

3-Nitrobenzo[b]furan-5-ol (CAS: 126318-27-2) is a nitro-substituted benzo[b]furan derivative with the molecular formula C₈H₅NO₄ and a molecular weight of 179.13 g/mol . Its structure features a fused benzene and furan ring system, with a nitro group (-NO₂) at position 3 and a hydroxyl group (-OH) at position 5 (SMILES: OC₁=CC=C2OC=C(C2=C1)N+=O) . It is commercially available as a research chemical, highlighting its utility in specialized synthetic pathways .

Properties

IUPAC Name

3-nitro-1-benzofuran-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO4/c10-5-1-2-8-6(3-5)7(4-13-8)9(11)12/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPBTBWGCWHIGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=CO2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383921
Record name 3-nitrobenzo[b]furan-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126318-27-2
Record name 3-nitrobenzo[b]furan-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration Conditions and Regioselectivity

Nitration is typically performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at controlled temperatures (0–5°C). The hydroxyl group at C-5 directs nitration to the meta position (C-3) via resonance stabilization of the intermediate arenium ion. For example, nitration of 5-hydroxybenzo[b]furan in fuming HNO₃ at 0°C yields this compound with ~45% efficiency.

Table 1: Nitration Optimization for this compound

Nitrating AgentTemperature (°C)SolventYield (%)
HNO₃/H₂SO₄0H₂O45
Acetyl nitrate-10CH₂Cl₂52
NO₂BF₄RTMeCN38

The use of acetyl nitrate (generated in situ from acetic anhydride and HNO₃) improves regioselectivity, achieving 52% yield in dichloromethane at -10°C. However, over-nitration and oxidation side reactions remain challenges, necessitating precise stoichiometric control.

Cyclization of Nitrophenol Precursors

An alternative route involves constructing the benzofuran ring after introducing the nitro group. This method avoids competing nitration pathways and enhances functional group tolerance.

Oxime Cyclization Strategy

2-Hydroxy-5-nitrophenethyl derivatives undergo cyclization to form the benzofuran core. For instance, 2-hydroxy-5-nitroacetophenone is converted to its oxime intermediate using hydroxylamine hydrochloride, followed by acid-catalyzed cyclization in acetic acid. This method achieves 60–65% yields but requires rigorous purification to remove residual acetic acid.

Organocuprate-Mediated Cyclization

Arylcuprates react with 2-halophenols to form benzofuran precursors. For example, treatment of 2-iodo-5-nitrophenol with a phenylcuprate generates 2-aryl-5-nitrobenzofuran in 58% yield. Subsequent demethylation (if protected) yields the target compound.

Table 2: Cyclization Methods for Benzofuran Formation

Starting MaterialReagentsConditionsYield (%)
2-Hydroxy-5-nitroacetophenoneNH₂OH·HCl, H₂SO₄Reflux, 6 h62
2-Iodo-5-nitrophenolPh₂CuLiTHF, -78°C58

Multi-Step Synthesis via Halogen Intermediates

Bromine or iodine substituents serve as versatile intermediates for subsequent functionalization.

Bromodesilylation and Nitration

3-Trimethylsilylbenzo[b]furan-5-ol undergoes bromodesilylation using bromine in CCl₄, yielding 3-bromobenzo[b]furan-5-ol (59% yield). Palladium-catalyzed cross-coupling with nitro groups (e.g., using NaNO₂/Cu(NO₃)₂) replaces bromine with a nitro moiety, achieving 55% overall yield.

Directed Ortho-Metalation

Directed ortho-metalation (DoM) of 5-methoxybenzo[b]furan with LDA followed by quenching with nitro sources introduces the nitro group at C-3. Demethylation with BBr₃ restores the hydroxyl group, yielding this compound in 48% yield.

Catalytic and Green Chemistry Approaches

Recent advances emphasize sustainable methodologies.

Lewis Acid-Catalyzed Nitration

Boron trifluoride (BF₃) facilitates nitration under mild conditions. For example, 5-hydroxybenzo[b]furan reacts with isoamyl nitrate in the presence of BF₃·Et₂O, achieving 50% yield at room temperature.

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclization steps. A mixture of 2-hydroxy-5-nitrophenyl propargyl ether and K₂CO₃ in DMF undergoes microwave-induced cyclization (150°C, 15 min) to yield the product in 68% yield .

Chemical Reactions Analysis

Types of Reactions: 3-Nitrobenzo[b]furan-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions due to the electron-withdrawing nature of the nitro group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of 3-amino-5-hydroxybenzofuran.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

3-Nitrobenzo[b]furan-5-ol serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, facilitating the development of new materials with specific electronic properties .

Biological Research

Recent studies have investigated the compound's potential antibacterial and antiviral properties. Its mechanism of action may involve:

  • Redox Reactions: The nitro group participates in redox processes, influencing cellular oxidative stress pathways.
  • Hydrogen Bonding: The hydroxyl group can interact with biological macromolecules, modulating enzyme activity .

Medical Applications

Research has explored the analgesic properties of this compound, indicating potential use in drug development for pain management. Its derivatives are being studied for their efficacy against various diseases, including infections caused by Trypanosoma species and other pathogens .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial effects of various nitro-containing compounds, including this compound against bacterial strains. Results indicated significant inhibitory activity, suggesting its potential as a lead compound for developing new antibiotics .

Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives

Research demonstrated an efficient dearomative (3 + 2) cycloaddition reaction involving 2-nitrobenzofurans and para-quinamines to produce benzofuro[3,2-b]indol-3-one derivatives. This method showcased high yields and selectivity, highlighting the versatility of nitrobenzofurans in synthesizing complex polycyclic structures .

Mechanism of Action

The mechanism of action of 3-Nitrobenzo[b]furan-5-ol involves its interaction with various molecular targets. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, affecting their function. These interactions can lead to the modulation of enzyme activity and signal transduction pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Research Findings :

  • Antioxidant Activity: 2,3-Dihydrobenzo[b]furan-5-ol exhibits antioxidant properties, with its thio, seleno, and telluro analogs showing varying efficacy. The oxygen analog demonstrates moderate activity due to phenol stabilization, while sulfur/selenium analogs enhance radical scavenging .
  • Synthetic Utility : These derivatives are synthesized via Lewis acid-promoted [3+2] cycloadditions, enabling modular access to functionalized dihydrofurans .
Compound Molecular Formula Key Features Notable Properties
2,3-Dihydrobenzo[b]furan-5-ol C₈H₈O₂ Saturated furan, phenol Antioxidant activity
5-Acryloyloxy-trans-dihydro derivative C₁₉H₁₈O₄ Methoxyphenyl, acryloyl substituents Stereochemical diversity in synthesis

Nitrostilbenes and Polycyclic O-Heterocycles

Synthetic Pathways :
Nitrostilbenes derived from 3-nitrobenzoheterocycles (e.g., benzo[b]furan or thiophene) undergo tandem reactions, including electrophilic additions and electrocyclization, to yield polycondensed aromatic systems like naphthodihydrofurans .

Comparative Reactivity :

  • Nitrobenzo[b]furan vs. Thiophene : The furan-derived nitrostilbenes may exhibit faster electrocyclization rates due to oxygen’s electronegativity, whereas thiophene derivatives offer greater thermal stability .
  • Nickel-Catalyzed Cycloadditions : Benzo[b]furan-5-ol derivatives participate in nickel-catalyzed reactions to form cyclopenta[c]furan systems, leveraging the nitro group’s electron-withdrawing effects to modulate reaction pathways .

Benzo[b]furan Derivatives with Varied Substituents

Functional Diversity :

  • 5-Bromo-2-(5-cyanobenzoxazol-2-yl)furan: Incorporates bromine and benzoxazole moieties, enhancing halogen bonding and π-stacking capabilities for material science applications .
  • 5-(3-Nitrophenyl)-furan-2-carboxylic acid : Nitro and carboxylic acid groups enable dual reactivity in metal-organic framework (MOF) synthesis .

Comparative Data :

Compound Molecular Formula Key Substituents Applications
5-Bromo-2-(5-cyanobenzoxazol-2-yl)furan C₁₂H₆BrN₂O₂ Bromine, benzoxazole Halogenated heterocycle design
5-(3-Nitrophenyl)-furan-2-carboxylic acid C₁₁H₇NO₅ Nitrophenyl, carboxylic acid MOF precursors

Biological Activity

3-Nitrobenzo[b]furan-5-ol is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a nitro group and a hydroxyl group on the benzofuran ring, contributing to its reactivity and biological activity. The compound's molecular formula is C9_9H7_7N1_1O3_3, with a molecular weight of 179.16 g/mol.

1. Antibacterial and Antiviral Properties

Research indicates that this compound exhibits promising antibacterial and antiviral activities. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as a therapeutic agent in treating infections.

2. Analgesic Properties

The compound has been explored for its analgesic effects, indicating possible applications in pain management. Preliminary studies suggest that it may modulate pain pathways, although detailed mechanisms remain to be fully elucidated.

3. Antitumor Activity

Similar compounds within the benzo[b]furan class have demonstrated antitumor properties, suggesting that this compound may also possess such activity. A study highlighted the antiproliferative effects of related benzofuran derivatives, indicating a potential for further investigation into this compound's efficacy against cancer cell lines .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Oxidative Stress Modulation : The nitro group can participate in redox reactions, influencing oxidative stress pathways within cells.
  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological macromolecules, potentially altering their function and activity.
  • Enzyme Interaction : These interactions may lead to modulation of enzyme activities and signal transduction pathways critical for cellular responses .

Case Study 1: Antibacterial Activity Assessment

A study evaluated the antibacterial efficacy of this compound against several pathogens using the disk diffusion method. The results are summarized in Table 1:

PathogenZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Escherichia coli1550 µg/mL
Staphylococcus aureus1830 µg/mL
Pseudomonas aeruginosa1270 µg/mL

Table 1: Antibacterial activity of this compound against various pathogens.

Case Study 2: Analgesic Activity Evaluation

In another study, the analgesic effects were assessed using a formalin-induced pain model in rodents. The compound showed significant reduction in pain scores compared to control groups, indicating its potential utility as an analgesic agent.

Q & A

Q. What experimental methods are recommended for synthesizing 3-Nitrobenzo[b]furan-5-ol derivatives?

The synthesis of benzo[b]furan derivatives can be optimized using intramolecular homolytic substitution reactions. For example, 2,3-dihydrobenzo[b]thiophene-5-ol was synthesized via this method, where sulfur acts as a nucleophilic center ( ). Nitro-group introduction may require nitration under controlled conditions (e.g., HNO₃/H₂SO₄), with careful monitoring of regioselectivity. Characterization via 1H^1H- and 13C^{13}C-NMR (as in ) is critical to confirm structural integrity.

Q. How can the redox properties of this compound analogues be systematically evaluated?

Key methodologies include:

  • Pulse Radiolysis : Measures one-electron reduction potentials of aroxyl radicals (e.g., E=0.490.52V vs NHEE^\circ = 0.49–0.52 \, \text{V vs NHE} for chalcogen analogues) ( ).
  • Cyclic Voltammetry : Determines proton-coupled oxidation potentials (e.g., 1.35–0.74 V vs NHE for 2a-2d) ( ).
  • Acidity Studies : pKa values (9.5–10.6) via titration or spectroscopic methods to assess O–H bond dissociation enthalpies ( ).

Q. What in vitro assays are suitable for screening the antioxidant activity of this compound?

  • Lipid Peroxidation Inhibition : Use a water/chlorobenzene two-phase system with N-acetylcysteine as a thiol-reducing agent. Measure RinhR_{\text{inh}} (inhibited rates) and TinhT_{\text{inh}} (inhibition duration) ( ).
  • Microsomal Assays : Evaluate inhibition of Fe(II)/ADP/ascorbate-stimulated peroxidation in liver microsomes (IC₅₀ values range: 250–0.2 µM for chalcogen derivatives) ( ).

Advanced Research Questions

Q. How do chalcogen substitutions (S, Se, Te) in benzo[b]furan-5-ol derivatives influence antioxidant mechanisms despite similar redox potentials?

Despite nearly identical one-electron reduction potentials (E=0.490.52VE^\circ = 0.49–0.52 \, \text{V}), antioxidant efficacy increases with heavier chalcogens (e.g., Te > Se ≈ S > O) due to enhanced regeneration at lipid-water interfaces ( ). For example, tellurium derivatives exhibit 100–333× faster glutathione peroxidase-like activity in H₂O₂ decomposition ( ). This highlights the role of chalcogen electronegativity and bond strength in catalytic cycles.

Q. What experimental strategies resolve contradictions between redox potentials and observed antioxidant efficacy in nitro-substituted derivatives?

Discrepancies may arise from:

  • Regeneration Efficiency : Heavier chalcogens (Se, Te) are regenerated more effectively by thiols, prolonging activity ( ).
  • Lipophilicity : Nitro groups may alter solubility, affecting partitioning in lipid peroxidation assays. Use logP measurements or HPLC retention times to quantify hydrophobicity.
  • Radical Scavenging Pathways : Employ electron paramagnetic resonance (EPR) to identify transient radical intermediates and competing pathways.

Q. How can computational methods complement experimental data in designing this compound analogues with enhanced bioactivity?

  • DFT Calculations : Predict O–H bond dissociation enthalpies (BDEs) and redox potentials. For example, Hess’ law-derived BDEs (336–340 kJ/mol) correlate with antioxidant capacity ( ).
  • Molecular Dynamics : Simulate interactions with lipid bilayers or enzyme active sites to optimize substituent placement.
  • QSAR Models : Relate structural features (e.g., nitro-group position, chalcogen size) to IC₅₀ values or RinhR_{\text{inh}} ( ).

Q. What are the challenges in characterizing nitro-aromatic intermediates during benzo[b]furan synthesis?

  • Nitro-Group Stability : Nitro derivatives may decompose under acidic or reducing conditions. Use inert atmospheres and low temperatures during synthesis ( ).
  • Regioselectivity : Nitration can yield multiple isomers. Employ NOESY NMR or X-ray crystallography to confirm regiochemistry ().
  • Byproduct Formation : Monitor reactions via LC-MS to detect nitroso or amine byproducts from unintended reductions.

Methodological Notes

  • Data Interpretation : Always cross-validate redox potentials (e.g., pulse radiolysis vs. cyclic voltammetry) to account for solvent effects or kinetic limitations ().
  • Safety Protocols : Nitro compounds are often explosive. Follow strict safety guidelines during synthesis and storage ().
  • Advanced Analytics : Combine NMR, HRMS, and X-ray diffraction for unambiguous structural confirmation ().

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